H-beta,beta-Dimethyl-D-Cys(Trt)-OH
Description
H-β,β-Dimethyl-D-Cys(Trt)-OH is a synthetic amino acid derivative characterized by:
- Structure: A D-cysteine backbone modified with β,β-dimethyl groups and a trityl (Trt) protecting group on the thiol (-SH) side chain.
- Applications: Primarily used in peptide synthesis, where the Trt group protects cysteine residues during solid-phase peptide synthesis (SPPS).
Properties
IUPAC Name |
2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLHQWRHYIXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304846 | |
| Record name | 3-[(Triphenylmethyl)thio]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27144-20-3 | |
| Record name | 3-[(Triphenylmethyl)thio]valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27144-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Triphenylmethyl)thio]valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901304846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Differences
Key Structural Features:
| Compound | Backbone | Protecting Group(s) | Modifications | Stereochemistry |
|---|---|---|---|---|
| H-β,β-Dimethyl-D-Cys(Trt)-OH | Cysteine | Trityl (Trt) on -SH | β,β-dimethyl groups | D-configuration |
| H-Cys(Trt)-OH | Cysteine | Trityl (Trt) on -SH | None | L-configuration |
| H-β,β-Dimethyl-L-Cys(pmeobzl)-OH | Cysteine | p-Methoxybenzyl (pmeobzl) on -SH | β,β-dimethyl groups | L-configuration |
| Fmoc-D-Cys(Trt)-OH | Cysteine | Trityl (Trt) on -SH, Fmoc on -NH₂ | None | D-configuration |
Key Observations :
- The D-configuration distinguishes it from naturally occurring L-cysteine derivatives, which may influence protease resistance and bioavailability .
- Protecting Group Variability : The Trt group offers stability under acidic conditions, whereas pmeobzl (in H-β,β-Dimethyl-L-Cys(pmeobzl)-OH) is cleaved under oxidative conditions, highlighting divergent deprotection strategies .
Stability and Deprotection Conditions:
| Compound | Stability Profile | Deprotection Method |
|---|---|---|
| H-β,β-Dimethyl-D-Cys(Trt)-OH | Stable under mild acidic conditions | Requires strong acids (e.g., TFA) |
| Fmoc-Cys(THP)-OH | Stable in mild acids | Removed with aqueous AgNO₃ |
| Boc-Cys(Trt)-OH | Acid-labile Boc group | TFA or HCl |
Key Observations :
- Trt-protected cysteine derivatives (e.g., H-β,β-Dimethyl-D-Cys(Trt)-OH, Boc-Cys(Trt)-OH) are compatible with Fmoc-based SPPS but require harsh acids for deprotection, limiting their use in acid-sensitive sequences .
- THP-protected analogs (e.g., Fmoc-Cys(THP)-OH) offer milder deprotection but are less stable in acidic environments .
Key Observations :
- The D-configuration may improve metabolic stability in vivo, making it valuable for designing peptide-based therapeutics .
Comparative Data Table
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